2-Ethoxy-4-hydroxythiazole-5-carbonitrile
Description
Overview of Thiazole (B1198619) Heterocycles in Chemical Research
The thiazole ring is an aromatic system, with pi (π) electrons that are free to move, rendering the ring with various reactive positions for donor-acceptor interactions, nucleophilic reactions, and oxidation reactions. nih.gov This versatile reactivity has made it a valuable scaffold in the development of new chemical entities.
The foundation of modern thiazole chemistry was laid by the pioneering work of Hantzsch and Hofmann. ijper.org The Hantzsch thiazole synthesis, which involves the reaction between α-haloketones and thioamides, remains one of the most prominent methods for creating the thiazole ring. ijper.orgwikipedia.org Over the years, other important synthetic routes have been developed, including the Cook–Heilbron synthesis, which produces 5-aminothiazoles from α-aminonitriles, and the Herz synthesis. nih.govwikipedia.org These classical methods, along with more recent developments, have provided chemists with a robust toolkit for accessing a wide array of substituted thiazole derivatives. nih.govresearchgate.net
The thiazole ring is a key component in numerous naturally occurring and synthetic compounds with significant biological activity. globalresearchonline.nettandfonline.com A prime example is Vitamin B1 (thiamine), which is essential for nervous system function. globalresearchonline.net The thiazole moiety is also found in antibiotics like penicillin and various metabolites from marine organisms. nih.govijper.org
In the realm of synthetic chemistry, the thiazole nucleus is present in a multitude of FDA-approved drugs. researchgate.net Its derivatives have demonstrated a broad spectrum of therapeutic effects, including:
Antimicrobial ijper.org
Anticancer nih.gov
Anti-inflammatory nih.gov
Antiviral ijper.org
Antifungal tandfonline.com
Anticonvulsant nih.gov
Antioxidant benthamdirect.comingentaconnect.com
This diverse pharmacological profile has cemented the thiazole scaffold as a privileged structure in drug discovery and development. nih.govbenthamdirect.comingentaconnect.com
The reactivity of the thiazole ring is a consequence of its unique electronic structure. wikipedia.org The presence of both sulfur and nitrogen atoms influences the electron distribution and aromaticity of the ring. nih.gov Key reactivity patterns include:
Aromaticity : Thiazoles are aromatic, with significant pi-electron delocalization, which is greater than that of the corresponding oxazoles. This is evidenced by ¹H NMR chemical shifts of ring protons appearing between 7.27 and 8.77 ppm. wikipedia.org
Basicity : Thiazoles are less basic than imidazoles, with a pKa of 2.5 for the conjugate acid. Protonation typically occurs at the nitrogen atom (N3). wikipedia.orgpharmaguideline.com
Deprotonation : The proton at the C2 position is acidic and can be removed by strong bases like organolithium compounds, forming a nucleophilic center that can react with various electrophiles. nih.govwikipedia.orgpharmaguideline.com
Electrophilic Substitution : Due to the calculated pi-electron density, the C5 position is the primary site for electrophilic substitution reactions such as halogenation and sulfonation. wikipedia.orgpharmaguideline.com
Nucleophilic Substitution : The C2 position is electron-deficient and thus susceptible to nucleophilic attack, especially if the ring nitrogen is quaternized or if there is a good leaving group at this position. pharmaguideline.com
Cycloaddition Reactions : Thiazoles can participate in cycloaddition reactions, such as Diels-Alder reactions, although they are generally less reactive than other dienophiles. wikipedia.orgnumberanalytics.com
Positioning of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile within Thiazole Chemistry
This compound is a specific derivative within the vast family of thiazole compounds. Its unique substitution pattern distinguishes it and suggests specific chemical properties and potential applications that are yet to be fully explored.
The structure of this compound is characterized by the central thiazole ring functionalized with three distinct groups:
An ethoxy group (-OCH₂CH₃) at the C2 position.
A hydroxyl group (-OH) at the C4 position.
A carbonitrile group (-C≡N) at the C5 position.
This combination of an electron-donating ethoxy group, a potentially acidic hydroxyl group, and an electron-withdrawing nitrile group on the thiazole core suggests a complex and interesting reactivity profile. The hydroxyl group, in particular, may allow for tautomerism.
| Identifier | Value |
|---|---|
| CAS Number | 59965-53-6 |
| Molecular Formula | C₆H₆N₂O₂S |
| Molecular Weight | 170.19 g/mol |
| Boiling Point (Predicted) | 326.1±52.0 °C |
A review of the current scientific literature indicates that this compound is primarily listed as a chemical intermediate available from various suppliers. chemicalbook.comsynblock.combldpharm.com There is a notable absence of dedicated research into its synthesis, reactivity, and potential applications.
This lack of focused study presents significant research opportunities:
Novel Synthetic Methodologies : Developing efficient and scalable synthesis routes for this specific substitution pattern could be a valuable contribution to organic chemistry.
Medicinal Chemistry : Given the wide range of biological activities associated with thiazole derivatives, this compound represents an unexplored scaffold. Its unique functional groups could be leveraged to design novel inhibitors or modulators of biological targets. The nitrile and hydroxyl groups, in particular, offer sites for further chemical modification to build compound libraries for screening. researchgate.net
Materials Science : The electronic properties conferred by the nitrile and ethoxy groups could make this compound a candidate for investigation in the development of novel organic materials, dyes, or sensors.
The primary research gap is the fundamental characterization and exploration of this molecule. Its potential remains largely theoretical, based on the known properties of the broader thiazole class, and awaits empirical investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-4-hydroxy-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-2-10-6-8-5(9)4(3-7)11-6/h9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGJBSHMCHYQKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(S1)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethoxy 4 Hydroxythiazole 5 Carbonitrile and Its Analogs
Hantzsch Thiazole (B1198619) Synthesis and its Adaptations for 4-Hydroxythiazoles
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone in the formation of the thiazole nucleus. The classical approach involves the condensation of an α-haloketone with a thioamide. However, to generate 4-hydroxythiazoles such as 2-Ethoxy-4-hydroxythiazole-5-carbonitrile, adaptations to the traditional Hantzsch synthesis are necessary. These modifications typically involve the use of α-haloesters or related synthons that can lead to the desired hydroxylation at the C4 position. A notable adaptation involves the reaction of α-chloroglycinates with thiobenzamides or thioureas, which has been shown to produce 2,4-disubstituted-5-acylamino-1,3-thiazoles, compounds that are structurally analogous to the target molecule and exist in equilibrium with their 4-hydroxy tautomers. nih.gov
One reported solid-phase adaptation of the Hantzsch reaction has demonstrated the formation of a 4-hydroxythiazole as a cyclic intermediate. researchgate.net This suggests that under specific conditions, the isolation of the 4-hydroxythiazole core is achievable.
The mechanism of the Hantzsch synthesis for 4-hydroxythiazole precursors is believed to follow a pathway analogous to the classical Hantzsch reaction. The process is initiated by a nucleophilic attack of the sulfur atom of the thioamide (or thiourea (B124793) derivative) on the electrophilic carbon of the α-haloester (or a similar precursor). This is followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring.
In the context of forming this compound, the likely precursors would be an O-ethyl thiocarbamate and an α-halo-α-cyanoacetate derivative. The proposed mechanism would involve the following key steps:
Nucleophilic Attack: The sulfur atom of the O-ethyl thiocarbamate attacks the carbon bearing the halogen in the α-halo-α-cyanoacetate.
Intermediate Formation: This initial reaction forms a key intermediate.
Cyclization: An intramolecular nucleophilic attack by the nitrogen atom of the thiocarbamate moiety on the ester carbonyl carbon leads to a cyclic intermediate.
Tautomerization and Elimination: Subsequent tautomerization and elimination of a molecule of alcohol (from the ester) and a molecule of water results in the formation of the aromatic 4-hydroxythiazole ring.
A plausible mechanism for the formation of related Hantzsch thiazole derivatives has been proposed, which supports this general mechanistic framework. mdpi.com
The optimization of reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters that are typically varied include the choice of solvent, temperature, reaction time, and the use of catalysts.
For the synthesis of related thiazole derivatives, various conditions have been explored. For instance, a catalyst-free heterocyclization reaction of α-chloroglycinates with thiobenzamides or thioureas has been developed, providing a straightforward route to 5-acylamino-1,3-thiazoles. nih.gov Microwave-assisted synthesis has also been shown to be an effective method for promoting Hantzsch-type reactions, often leading to shorter reaction times and improved yields. mdpi.com
The following table summarizes some of the reaction conditions that have been optimized for the synthesis of various thiazole derivatives, which could be adapted for the synthesis of this compound.
| Parameter | Condition | Rationale | Reference |
| Solvent | Ethanol (B145695), Water, or solvent-free | The choice of solvent can influence reaction rates and product solubility. Green chemistry approaches favor the use of water or solvent-free conditions. | mdpi.com |
| Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate, but can also lead to the formation of byproducts. | researchgate.netmdpi.com |
| Catalyst | Catalyst-free or acid/base catalysis | While some Hantzsch-type reactions proceed without a catalyst, others may be facilitated by the addition of an acid or base. | nih.govmdpi.com |
| Reaction Time | Minutes to hours | The optimal reaction time is a balance between achieving a high conversion of starting materials and minimizing the formation of degradation products. | researchgate.netmdpi.com |
Etherification Strategies for the 4-Hydroxy Group
Once the 4-hydroxythiazole-5-carbonitrile core has been synthesized, the next key step is the etherification of the 4-hydroxy group to introduce the ethoxy moiety.
The Williamson ether synthesis is a widely used and robust method for the formation of ethers. wikipedia.orgmasterorganicchemistry.comfrancis-press.comkhanacademy.orglibretexts.org This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.
In the context of this compound, the 4-hydroxy group would first be deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding thiazolate anion. This anion would then be reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired ether.
The general reaction is as follows:
The success of the Williamson ether synthesis is dependent on several factors, including the choice of base, solvent, and temperature. Aprotic polar solvents, such as dimethylformamide (DMF) or acetonitrile, are often used to facilitate the SN2 reaction.
The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. As such, there are no stereochemical considerations in the ether formation step. The SN2 mechanism of the Williamson ether synthesis proceeds with an inversion of configuration at the electrophilic carbon of the alkyl halide. However, since the ethyl group being introduced does not become a stereocenter in the final product, this inversion has no impact on the stereochemistry of the molecule.
Introduction of the 5-Carbonitrile Moiety
The introduction of the carbonitrile group at the 5-position of the thiazole ring is a critical step in the synthesis of the target molecule. There are two primary strategies for achieving this:
Incorporation during the Hantzsch Synthesis: The carbonitrile group can be introduced as part of one of the starting materials for the Hantzsch cyclization. For example, the use of an α-halo-α-cyanoacetate derivative in the reaction with an O-ethyl thiocarbamate would directly lead to the formation of the 4-hydroxythiazole-5-carbonitrile core.
Post-cyclization Cyanation: Alternatively, the carbonitrile group can be introduced after the formation of the thiazole ring. This would involve a cyanation reaction at the C5 position of a pre-formed 2-ethoxy-4-hydroxythiazole. However, direct cyanation of an existing thiazole ring can be challenging and may require specific activating groups or reaction conditions.
Given the efficiency of incorporating functionality during the ring-forming step, the first approach is generally preferred in synthetic design.
Strategies for Direct Cyanation at the C5 Position
Direct cyanation involves the introduction of a nitrile (-CN) group onto the C5 position of the 2-ethoxy-4-hydroxythiazole core. This is a desirable strategy as it can reduce the number of synthetic steps. Modern synthetic methods have explored palladium-catalyzed C-H functionalization as a powerful tool for forming C-C bonds. While direct C-H cyanation of thiazoles is an area of ongoing research, related methodologies on other heterocyclic systems suggest its feasibility. For instance, protocols using reagents like zinc cyanide (Zn(CN)₂) in the presence of a suitable catalyst could enable the conversion of a C-H bond at the 5-position directly to a C-CN bond. Another approach involves the use of oxazoles as nitrile equivalents in a cyanide-free dual Pd/CuH-catalyzed protocol, which has been applied to the hydrocyanation of vinyl arenes and could be adapted for heterocyclic systems. organic-chemistry.org
Indirect Routes via Precursors and Functional Group Transformations
Indirect routes offer a more classical and often more reliable pathway to the target molecule. These methods involve placing a different functional group at the C5 position, which is then chemically converted into the nitrile. The cyano group is a versatile functional group in organic synthesis and can be formed from various precursors. researchgate.netnih.govnih.gov
A common strategy begins with the halogenation (e.g., bromination) of the C5 position of the thiazole ring. The resulting 5-bromo-2-ethoxy-4-hydroxythiazole can then undergo a nucleophilic substitution reaction, such as the Rosenmund-von Braun reaction, using copper(I) cyanide (CuCN) to install the nitrile group.
Alternatively, a carboxyl group can be introduced at the C5 position. This carboxylic acid derivative can be converted to a primary amide (-CONH₂) through standard peptide coupling chemistry. Subsequent dehydration of the amide, often using reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA), yields the desired nitrile. This sequence of transforming a carboxylic acid to a nitrile is a well-established method in organic synthesis. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions for Thiazole Modification
Palladium-catalyzed cross-coupling reactions are indispensable tools for modifying the thiazole core, allowing for the introduction of a wide array of substituents and the construction of complex molecular architectures. beilstein-archives.orgrsc.orgresearchgate.netrsc.org These reactions typically start from a halogenated thiazole precursor, such as a 5-bromo or 5-iodothiazole (B27275) derivative.
Suzuki-Miyaura Coupling in the Context of Thiazole Derivatives
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.netrsc.org This reaction has been successfully applied to thiazole derivatives to introduce aryl, heteroaryl, or alkyl groups at specific positions. rsc.orgnih.gov For instance, 5-bromo-2-alkoxy-4-hydroxythiazole analogs can be coupled with various arylboronic acids to generate 5-aryl-thiazole derivatives. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. nih.gov
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for a Thiazole Derivative
This table illustrates typical optimization parameters for the Suzuki coupling of a thiazole coumarin (B35378) derivative with a boronic acid.
| Entry | Pd Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 22 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | THF | 22 |
| 3 | Pd(OAc)₂ | JohnPhos | K₂CO₃ | Toluene | 35 |
| 4 | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 45 |
| 5 | Pd-PEPPSI-IPent | - | K₂CO₃ | Toluene | 85 |
| 6 | Pd-PEPPSI-IPent | - | KOtBu | Toluene | 92 |
Data sourced from a study on thiazole coumarin derivatives. nih.gov
Heck and Sonogashira Reactions for π-Extension
To extend the conjugated π-system of the thiazole ring, Heck and Sonogashira reactions are frequently employed. These reactions are valuable for synthesizing molecules with specific optical or electronic properties. beilstein-archives.orgresearchgate.net
The Heck reaction involves the coupling of an unsaturated halide (like a 5-bromothiazole) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. rsc.org
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. nih.govresearchgate.net This reaction, catalyzed by palladium and typically a copper co-catalyst, is highly effective for introducing alkynyl substituents onto the thiazole core, creating a direct C(sp²)-C(sp) bond. beilstein-archives.orgresearchgate.net
Table 2: Comparison of Cross-Coupling Reactions on a 5-Bromothiazole Core
This table shows representative conditions and yields for different coupling reactions starting from the same thiazole precursor.
| Reaction Type | Coupling Partner | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | 120 °C | 60 |
| Heck | Styrene | Pd(PPh₃)₄ | 120 °C | 43 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ | 80 °C | 52 |
Data adapted from a study on the modification of a fluorescent thiazole core. beilstein-archives.orgresearchgate.net
Buchwald-Hartwig Amination and its Relevance
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgyoutube.com This reaction allows for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. nih.gov In the context of thiazole chemistry, this method is highly relevant for synthesizing N-aryl or N-heteroaryl substituted aminothiazoles, which are important pharmacophores. Starting from a 5-halo-2-ethoxy-4-hydroxythiazole, this reaction provides a direct route to introduce a wide range of amino functionalities at the C5 position. The development of specialized ligands, such as sterically hindered biaryl phosphines, has greatly expanded the scope and efficiency of this transformation for heterocyclic substrates. wikipedia.orgresearchgate.net
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. researchgate.netbepls.combohrium.com These approaches focus on using renewable starting materials, non-toxic catalysts, and environmentally benign reaction conditions. researchgate.net
Solvent-Free or Aqueous Media Reactions
The use of water as a solvent or conducting reactions under solvent-free conditions represents a significant advancement in green chemistry, offering both environmental and economic benefits. While specific research detailing the synthesis of this compound in purely aqueous or solvent-free systems is not extensively documented in publicly available literature, general principles and related examples for thiazole synthesis suggest the feasibility of such approaches.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for conducting solvent-free reactions. academie-sciences.fr This method often leads to dramatically reduced reaction times, increased yields, and higher product purity. For the synthesis of thiazole derivatives, microwave irradiation can facilitate the condensation of reactants in the absence of a solvent, thereby eliminating the need for potentially toxic and volatile organic compounds. academie-sciences.frnih.gov For instance, the Hantzsch thiazole synthesis, a classical method for preparing thiazoles, can be adapted to solvent-free conditions under microwave irradiation, significantly enhancing its green credentials.
Ultrasound-assisted synthesis is another energy-efficient technique that can be applied to solvent-free or aqueous-based reactions. researchgate.net Sonochemistry promotes chemical reactions through acoustic cavitation, which can enhance mass transfer and accelerate reaction rates. The synthesis of various thiazole derivatives has been successfully achieved using ultrasound irradiation, often with improved yields and shorter reaction times compared to conventional methods. researchgate.netrsc.org
Aqueous media reactions for the synthesis of thiazole analogs have also been explored. For example, a one-pot, three-component synthesis of novel 5-amino-7-(substituted phenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile derivatives has been successfully carried out in water. This method highlights the potential for water to serve as a green solvent for the synthesis of complex heterocyclic systems related to the target compound.
Catalytic Systems for Sustainable Synthesis
Catalysis plays a pivotal role in the development of sustainable chemical processes. The use of catalysts can lead to milder reaction conditions, increased selectivity, and reduced waste generation. For the synthesis of this compound and its analogs, various catalytic systems are being investigated to enhance the sustainability of the synthetic routes.
One promising area is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby minimizing waste and reducing costs. For instance, a novel nano-catalyst, LDH@PTRMS@DCMBA@CuI, has been developed for the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives in a water/ethanol solvent system. nih.gov This catalyst demonstrated high activity and selectivity, and could be reused for multiple cycles without a significant loss of performance. nih.gov While applied to a different heterocyclic system, the principles of using such advanced catalytic materials could be adapted for thiazole synthesis.
Biocatalysts, such as enzymes, also offer a green alternative to traditional chemical catalysts. They operate under mild conditions, are highly selective, and are biodegradable. While specific enzymatic routes to this compound have not been reported, the broader field of biocatalysis is continually expanding to include a wider range of organic transformations.
In the context of thiazole synthesis, various catalysts have been employed to promote greener reaction pathways. For example, a one-pot synthesis of 2-aminothiazoles has been developed using trichloroisocyanuric acid in the presence of a multi-functional and magnetically recoverable nanocatalyst. This method avoids the use of more toxic halogen sources like iodine.
The development of catalytic systems for the synthesis of this compound is an active area of research. The data below illustrates the types of catalysts and conditions being explored for the synthesis of related thiazole and carbonitrile derivatives, providing a framework for the development of sustainable routes to the target compound.
Table 1: Examples of Catalytic Systems in the Synthesis of Related Heterocycles
| Catalyst System | Target Compound Class | Solvent | Key Advantages |
| LDH@PTRMS@DCMBA@CuI | 5-amino-1H-pyrazole-5-carbonitriles | H2O/EtOH | Reusable, mild conditions, high yields |
| Ca/4-MePy-IL@ZY-Fe3O4 | 2-aminothiazoles | EtOH | Avoids toxic reagents, magnetically separable |
| Tannic acid-functionalized Fe3O4 Nanoparticles | 5-amino-pyrazole-4-carbonitriles | Solvent-free (mechanochemical) | Reusable, high yields, short reaction times |
Advanced Spectroscopic and Analytical Characterization of 2 Ethoxy 4 Hydroxythiazole 5 Carbonitrile
Mass Spectrometry (MS)
Fragmentation Pathways and Structural Confirmation
Without access to primary research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further investigation into specialized chemical databases or direct experimental analysis would be necessary to obtain the information needed to fulfill this request.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characteristic Vibrational Modes of the Thiazole (B1198619) Ring, Ether, Hydroxyl, and Carbonitrile Groups
The IR spectrum of 2-ethoxy-4-hydroxythiazole-5-carbonitrile is expected to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups.
Thiazole Ring: The thiazole ring vibrations would likely appear in the fingerprint region of the IR spectrum. These include C=N and C=C stretching vibrations, typically observed in the 1650-1450 cm⁻¹ range, and C-S stretching vibrations, which are generally weaker and found at lower wavenumbers.
Ether Group (Ethoxy): The presence of the ethoxy group would be indicated by a strong C-O-C stretching band, typically in the 1260-1000 cm⁻¹ region.
Hydroxyl Group (-OH): A broad absorption band in the 3600-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydroxyl group, often broadened due to hydrogen bonding.
Carbonitrile Group (-C≡N): A sharp, medium-intensity absorption band in the 2260-2220 cm⁻¹ range is a clear indicator of the C≡N stretching vibration.
| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Thiazole Ring | C=N, C=C stretching | 1650-1450 |
| C-S stretching | Lower wavenumbers | |
| Ether (C-O-C) | Asymmetric & Symmetric stretching | 1260-1000 |
| Hydroxyl (O-H) | Stretching | 3600-3200 (broad) |
| Carbonitrile (C≡N) | Stretching | 2260-2220 (sharp) |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.
Absorption Maxima and Molar Extinction Coefficients
Specific absorption maxima (λmax) and molar extinction coefficients (ε) for this compound are not available in the provided search results. However, for a related compound, 2-ethoxythiazole, experimental UV-vis spectra in chloroform (B151607) showed two absorbance maxima at 263 nm and 277 nm. doi.org Thiazole derivatives often exhibit multiple absorption bands in their UV-Vis spectra corresponding to π→π* and n→π* electronic transitions.
Influence of Substituents on Electronic Spectra
The electronic spectra of thiazole derivatives are influenced by the nature and position of substituents on the ring.
Electron-donating groups (like the -OH and -OC2H5 groups in the target molecule) generally cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. researchgate.net
Electron-withdrawing groups (such as the -CN group) can also influence the electronic transitions, though their effect can be more complex. researchgate.net
The combination of these substituents on the thiazole ring in this compound is expected to result in a unique UV-Vis absorption profile. Studies on other heterocyclic systems have shown that the interplay between electron-donating and electron-withdrawing groups can significantly modulate the electronic properties and absorption spectra. mdpi.comnih.gov
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
While a specific crystal structure for this compound has not been reported in the search results, the molecular structure suggests the potential for significant intermolecular interactions that would govern its crystal packing.
Hydrogen Bonding: The presence of a hydroxyl group (-OH) as a hydrogen bond donor and the nitrogen atom of the thiazole ring and the carbonitrile group as potential hydrogen bond acceptors suggests that hydrogen bonding would be a dominant intermolecular force in the crystal lattice. nih.govnih.gov In related hydroxy-substituted heterocyclic compounds, hydrogen bonding plays a crucial role in the formation of stable crystalline structures. researchgate.netchemrxiv.org Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen of the thiazole or the carbonitrile is also a possibility. rsc.org
| Intermolecular Interaction | Potential Donors | Potential Acceptors |
| Hydrogen Bonding | Hydroxyl group (-OH) | Thiazole Nitrogen, Carbonitrile Nitrogen, Oxygen of the ethoxy and hydroxyl groups |
Tautomeric Forms in the Solid State
The phenomenon of tautomerism is a fundamental concept in organic chemistry, describing the equilibrium between two or more interconverting constitutional isomers, known as tautomers. For heterocyclic compounds containing hydroxyl groups adjacent to a double bond, such as this compound, the most relevant form of this isomerism is keto-enol tautomerism. In the solid state, the predominant tautomeric form is often influenced by factors such as intramolecular and intermolecular hydrogen bonding, crystal packing forces, and the electronic effects of substituents on the heterocyclic ring.
For this compound, two primary tautomeric forms can be considered in the solid state: the 4-hydroxythiazole (enol-imine) form and the 4-oxothiazoline (keto-amine) form. A third, less common imino-enol form can also be postulated. The equilibrium between these forms can be investigated using advanced spectroscopic techniques such as solid-state Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy, as well as X-ray crystallography.
While specific crystallographic or solid-state NMR data for this compound is not extensively detailed in publicly accessible literature, the tautomeric behavior of related 4-hydroxythiazole and other heterocyclic systems has been a subject of study. These studies indicate that the stability and predominance of one tautomer over another in the solid state are dictated by the potential for strong hydrogen bond formation. In many heterocyclic systems, the keto form is often favored in the solid state due to the formation of stable, hydrogen-bonded dimers or polymeric chains.
The potential tautomers for this compound are illustrated below:
| Tautomeric Form | IUPAC Name | Key Structural Features |
| 4-Hydroxy (Enol-imine) | This compound | Aromatic thiazole ring, C4-OH group |
| 4-Oxo (Keto-amine) | 2-Ethoxy-4-oxo-4,5-dihydrothiazole-5-carbonitrile | Thiazolin-4-one ring, C=O group at C4, N-H bond |
| Imino-enol | 2-Imino-4-hydroxy-1,3-thiazol-5-carbonitrile ethyl ether | Exocyclic C=NH group, C4-OH group |
Spectroscopic investigations of analogous compounds often reveal characteristic signals that can distinguish between these forms. For instance, in FTIR spectroscopy, the presence of a strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O stretch of the keto tautomer, while a broad O-H stretching band around 3200-3400 cm⁻¹ would suggest the presence of the hydroxy form. Similarly, solid-state ¹³C NMR spectroscopy can differentiate between the tautomers by the chemical shift of the C4 carbon, which would be significantly different for a carbon in a C=O bond versus a C-OH bond within an aromatic ring.
In related systems like 4-hydroxyquinolines, the equilibrium between enol and keto forms in the solid state has been shown to be determined by the strength of internal hydrogen bonds. The presence of hydrogen bond acceptors or donors on adjacent positions can stabilize one form over the other. For this compound, the cyano group at the C5 position and the ethoxy group at the C2 position would electronically influence the acidity of the N-H or O-H protons and the basicity of the ring nitrogen and carbonyl oxygen, thereby affecting the tautomeric equilibrium in the solid-state crystal lattice.
Theoretical and Computational Studies of 2 Ethoxy 4 Hydroxythiazole 5 Carbonitrile
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
No published studies are available that detail the use of DFT to optimize the molecular geometry (bond lengths, bond angles) or to describe the electronic structure of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile.
HOMO-LUMO Energy Gaps and Molecular Orbitals
Specific calculations for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resultant energy gap for this compound have not been reported. This information is crucial for understanding the molecule's chemical reactivity and electronic transitions.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)
There are no available theoretical predictions for the ¹H and ¹³C NMR chemical shifts or the UV-Vis absorption spectra of this compound. Such predictions are vital for aiding in the structural elucidation and characterization of the compound.
Molecular Dynamics Simulations
Conformational Analysis and Flexibility of the Molecule
Molecular dynamics simulations to explore the conformational landscape and flexibility of the this compound molecule have not been documented.
Solvent Effects on Molecular Conformation
Studies investigating the influence of different solvents on the conformational preferences of this compound are not present in the current body of scientific literature.
Reactivity and Reaction Mechanisms of 2 Ethoxy 4 Hydroxythiazole 5 Carbonitrile
Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring
Electrophilic aromatic substitution is a hallmark reaction for many aromatic systems. However, the thiazole ring is generally less reactive towards electrophiles than benzene, a characteristic attributed to the electron-withdrawing effect of the nitrogen atom. The outcome of such reactions on substituted thiazoles is highly dependent on the nature and position of the existing substituents. pharmaguideline.com
Influence of Ethoxy, Hydroxy, and Carbonitrile Groups on Reactivity and Regioselectivity
The substitution pattern of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile presents a complex scenario for electrophilic aromatic substitution. The substituents exert competing electronic effects that modulate the reactivity of the thiazole ring.
The ethoxy group at the C2 position is an electron-donating group due to the resonance effect of the oxygen lone pairs. This effect tends to increase the electron density of the thiazole ring, thereby activating it towards electrophilic attack. In general, electron-donating substituents at the C2 position of a thiazole ring direct incoming electrophiles to the C5 position. pharmaguideline.com
The hydroxy group at the C4 position is also an electron-donating group, further contributing to the activation of the ring. Its directing influence would also be expected to favor substitution at the C5 position.
Conversely, the carbonitrile group at the C5 position is a potent electron-withdrawing group through both inductive and resonance effects. This deactivates the thiazole ring towards electrophilic substitution, making such reactions significantly more challenging to achieve. Since the C5 position is already substituted and strongly deactivated, any potential electrophilic attack would be directed elsewhere, if it were to occur at all.
Given that the C5 position is already occupied by the deactivating carbonitrile group, and the C2 and C4 positions are less favorable for electrophilic attack in thiazoles, it is anticipated that this compound would be highly resistant to electrophilic aromatic substitution. The strong deactivating effect of the cyano group likely overrides the activating effects of the ethoxy and hydroxy groups, rendering the ring electron-deficient and thus unreactive towards common electrophiles.
Summary of Substituent Effects on Electrophilic Aromatic Substitution:
| Substituent | Position | Electronic Effect | Influence on Reactivity | Regioselectivity |
| Ethoxy | C2 | Electron-donating (resonance) | Activating | Directs to C5 |
| Hydroxy | C4 | Electron-donating (resonance) | Activating | Reinforces C5 direction |
| Carbonitrile | C5 | Electron-withdrawing (inductive & resonance) | Strongly deactivating | Blocks C5, deactivates entire ring |
Nitration, Sulfonation, and Halogenation Patterns
Nitration: The nitration of thiazoles typically requires harsh conditions, such as a mixture of nitric and sulfuric acids. pharmaguideline.com Given the strong deactivating effect of the carbonitrile group at C5, it is highly probable that this compound would be resistant to nitration under standard conditions. Forcing conditions might lead to degradation of the molecule rather than substitution.
Sulfonation: Sulfonation of thiazoles also generally requires vigorous conditions. slideshare.net Similar to nitration, the deactivation of the ring by the C5-carbonitrile group would likely inhibit sulfonation.
Halogenation: While thiazole itself is resistant to bromination, the presence of activating groups can facilitate this reaction. slideshare.net However, the C5 position, the usual site of electrophilic attack, is blocked. It is conceivable that under certain conditions, halogenation could occur at other positions, but this would be a deviation from the typical reactivity pattern and would likely require specific catalysts or reagents.
Nucleophilic Substitution Reactions
The electron-deficient nature of the thiazole ring, particularly at the C2 position, makes it susceptible to nucleophilic attack. This reactivity is enhanced by the presence of electron-withdrawing groups.
Reactivity at the C2, C4, and C5 Positions
The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most likely site for nucleophilic attack. pharmaguideline.com The presence of the electron-withdrawing carbonitrile group at C5 would further enhance the electrophilicity of the C2 carbon.
The C4 position , bearing a hydroxy group, is less likely to undergo direct nucleophilic substitution. The hydroxy group itself is not a good leaving group.
The C5 position , with its strongly bonded carbonitrile group, is also not a typical site for nucleophilic substitution on the ring itself.
Transformations Involving the Ethoxy and Carbonitrile Groups
The ethoxy group at the C2 position could potentially act as a leaving group in a nucleophilic substitution reaction, particularly if the thiazole ring is activated. Strong nucleophiles could displace the ethoxide ion. However, the stability of the C-O bond would necessitate potent nucleophiles and potentially elevated temperatures.
The carbonitrile group is generally a poor leaving group in nucleophilic aromatic substitution. However, it strongly activates the ring towards nucleophilic attack at other positions.
Hydrolysis and Derivatization of the Carbonitrile Group
The carbonitrile group at the C5 position is a versatile functional group that can undergo a variety of transformations.
Derivatization: The carbonitrile group can also be a precursor for the synthesis of other nitrogen-containing heterocycles. For instance, it could potentially react with reagents like sodium azide (B81097) to form a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry. Furthermore, the carbonitrile group can be reduced to an aminomethyl group using reducing agents such as lithium aluminum hydride.
Conversion to Carboxylic Acids, Amides, and Esters
The nitrile (-CN) functionality in this compound is a key site for nucleophilic attack, allowing for its conversion into several important carboxylic acid derivatives.
Carboxylic Acids:
The hydrolysis of the nitrile group to a carboxylic acid can be achieved under both acidic and basic conditions. chemistrysteps.comlumenlearning.com
Acid-Catalyzed Hydrolysis: This process typically involves heating the nitrile in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. youtube.comyoutube.com The reaction proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. Further hydrolysis of the amide under the acidic conditions yields the corresponding carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.com
Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521), also effects hydrolysis. researchgate.net The hydroxide ion directly attacks the electrophilic carbon of the nitrile, forming a hydroxy imine intermediate. Proton transfers and subsequent attack by water and elimination of ammonia (B1221849) lead to the formation of a carboxylate salt. chemistrysteps.com Acidification of the reaction mixture in a separate step is necessary to obtain the free carboxylic acid.
| Condition | Reagents | Intermediate | Final Product (after workup) |
| Acidic | H₂O, H₂SO₄ or HCl, Heat | Amide | 2-Ethoxy-4-hydroxythiazole-5-carboxylic acid |
| Basic | 1. NaOH or KOH, H₂O, Heat; 2. H₃O⁺ | Carboxylate Salt | 2-Ethoxy-4-hydroxythiazole-5-carboxylic acid |
Amides:
The synthesis of amides from this compound can be considered a partial hydrolysis of the nitrile group. This can be achieved under controlled acidic or basic conditions, often with a limited amount of water. lumenlearning.com The reaction mechanism is similar to the initial stages of carboxylic acid formation, stopping at the stable amide intermediate. chemistrysteps.com
Esters:
Esters can be synthesized from the corresponding carboxylic acid derivative. Following the hydrolysis of the nitrile to the carboxylic acid, standard esterification methods can be applied. One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which readily reacts with an alcohol to form the ester. libretexts.orglibretexts.orgmasterorganicchemistry.comorgosolver.com
Reactions with Hydrazines and Other Nucleophiles
The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, including hydrazines. The reaction with hydrazine (B178648) (H₂NNH₂) can lead to the formation of novel heterocyclic systems. rsc.org For instance, the initial addition of hydrazine to the nitrile can be followed by intramolecular cyclization, potentially involving other reactive sites on the thiazole ring, to form fused heterocyclic compounds. The specific outcome of such reactions is highly dependent on the reaction conditions and the substitution pattern of the thiazole ring.
Reactions Involving the 4-Hydroxy Moiety
The 4-hydroxy group is a significant contributor to the reactivity of this compound, participating in tautomerism and serving as a site for etherification and esterification.
Tautomerism between Hydroxy and Keto Forms
The 4-hydroxythiazole moiety of the molecule can exist in equilibrium between its hydroxy (enol) and keto tautomeric forms. nih.govmdpi.com This phenomenon is common in heterocyclic systems bearing a hydroxyl group adjacent to a double bond. researchgate.net The equilibrium position is influenced by factors such as the solvent, temperature, and pH. chemrxiv.org Spectroscopic studies, such as NMR and IR, are typically used to investigate the predominant tautomeric form in different environments. rsc.org In many cases, the keto form is stabilized by the formation of a carbonyl group, which is generally more stable than a carbon-carbon double bond. nih.govmdpi.com
| Tautomeric Form | Key Structural Feature | Dominant in |
| Hydroxy (Enol) | C=C-OH | Non-polar solvents |
| Keto | C(=O)-CH | Polar aprotic solvents |
Etherification and Esterification Reactions
The nucleophilic character of the 4-hydroxy group allows it to undergo both etherification and esterification.
Etherification: This reaction involves the conversion of the hydroxyl group into an ether. A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. researchgate.netrsc.org This results in the formation of a 4-alkoxythiazole derivative. organic-chemistry.orgorganic-chemistry.org
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, to form esters. youtube.com The reaction with an acyl chloride is particularly efficient and is often carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the HCl byproduct. libretexts.orglibretexts.orgmasterorganicchemistry.comorgosolver.com
| Reaction | Reagents | Product Type |
| Etherification | 1. Base (e.g., NaH); 2. Alkyl halide (R-X) | 4-Alkoxythiazole |
| Esterification | Acyl chloride (R-COCl), Pyridine | 4-Acyloxythiazole |
Oxidation and Reduction Chemistry
The thiazole ring and its substituents can undergo various oxidation and reduction reactions, although the specific conditions for selective transformations can be challenging to achieve.
Selective Oxidation of the Thiazole Ring
The selective oxidation of the thiazole ring in this compound is a complex process. The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones under controlled conditions. However, strong oxidizing agents can lead to ring cleavage. The presence of the electron-donating ethoxy and hydroxy groups can influence the reactivity of the ring towards oxidation. Selective oxidation of alcohols to aldehydes or ketones is a well-established transformation in organic synthesis, often employing photocatalysis. mdpi.com While this is not directly applicable to the thiazole ring itself, it highlights the potential for selective oxidation in complex molecules. Flavoprotein oxidases have also been shown to selectively oxidize diols to hydroxy acids, demonstrating the potential of biocatalysis for selective oxidation reactions. nih.gov The specific application of these methods to this compound would require further investigation.
Reduction of the Carbonitrile Group to Amines
The reduction of the carbonitrile group on the this compound scaffold to a primary amine represents a pivotal transformation, yielding 2-ethoxy-4-hydroxy-5-(aminomethyl)thiazole. This conversion is a gateway to a variety of further chemical modifications and is typically achieved through methods common for nitrile reduction. The primary challenge in this transformation is often the chemoselectivity, as the thiazole ring and other functional groups must remain intact.
The general transformation is as follows:
Common methodologies for this reduction include catalytic hydrogenation and reduction with metal hydrides. wikipedia.org
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed and often cost-effective method for the reduction of nitriles. wikipedia.org This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.
Reaction Conditions:
Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂). wikipedia.orgchemguide.co.uk The reaction is typically carried out at elevated temperatures and pressures to facilitate the reduction. chemguide.co.uk The choice of solvent can vary, with alcohols like ethanol (B145695) being common. To suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the initially formed primary amine with the imine intermediate, ammonia is often added to the reaction mixture. commonorganicchemistry.com
Mechanism:
The mechanism of catalytic hydrogenation of nitriles involves the following key steps: researchgate.net
Adsorption: Both the nitrile and hydrogen gas adsorb onto the surface of the metal catalyst.
Hydrogenation to Imine: The carbon-nitrogen triple bond is sequentially hydrogenated, first forming an imine intermediate on the catalyst surface.
Hydrogenation to Amine: The imine intermediate is then further hydrogenated to yield the primary amine.
Desorption: The final primary amine product desorbs from the catalyst surface.
The formation of secondary and tertiary amines can occur if the intermediate imine reacts with a molecule of the primary amine product before it is fully reduced. wikipedia.org
Reduction with Metal Hydrides
Strong reducing agents, particularly lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of nitriles to primary amines. jove.combyjus.com
Reaction Conditions:
The reduction is typically performed in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The reaction is usually followed by an aqueous or acidic workup to quench the excess hydride reagent and liberate the free amine. chemistrysteps.com Sodium borohydride (B1222165) (NaBH₄) on its own is generally not strong enough to reduce nitriles. chemguide.co.uk However, its reactivity can be enhanced by the addition of metal salts, such as cobalt(II) chloride or ferric chloride, allowing for the reduction to proceed under milder conditions. jlu.edu.cnmdma.ch
Mechanism (with LiAlH₄):
The mechanism for the reduction of a nitrile with LiAlH₄ involves a two-step nucleophilic addition of hydride ions: chemistrysteps.comlibretexts.org
First Hydride Addition: A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbon of the nitrile group, breaking one of the π-bonds and forming an imine anion complexed to the aluminum species.
Second Hydride Addition: A second hydride ion is delivered to the same carbon atom of the imine intermediate, resulting in a dianion intermediate.
Protonation: During the workup step, the addition of water protonates the dianion to yield the final primary amine. libretexts.org
The following table summarizes the general conditions for the reduction of nitriles to primary amines.
| Reagent/Catalyst | Solvent(s) | Typical Conditions | Byproduct Potential |
| H₂ / Raney Ni | Ethanol, Methanol | Elevated temperature and pressure; often with added NH₃ | Secondary and tertiary amines |
| H₂ / Pd/C | Ethanol, Methanol | Elevated temperature and pressure; often with added NH₃ | Secondary and tertiary amines |
| LiAlH₄ | Diethyl ether, THF | Anhydrous conditions; followed by aqueous/acidic workup | Low |
| NaBH₄ / CoCl₂ | Methanol | Room temperature | Low |
Functional Applications of 2 Ethoxy 4 Hydroxythiazole 5 Carbonitrile and Its Derivatives in Research
Photophysical Applications and Luminescence
The inherent electronic structure of the thiazole (B1198619) ring, coupled with strategic substitutions, imparts interesting photophysical properties to its derivatives, making them candidates for applications in materials science and bio-imaging.
Fluorescence Properties and Quantum Yields
Derivatives of 4-hydroxythiazole are known to exhibit fluorescence, a property that is significantly influenced by the nature of substituents on the thiazole ring. While the parent 4-hydroxythiazole scaffold may show only weak fluorescence, derivatization, such as the introduction of an ethoxy group at the 2-position and a carbonitrile group at the 5-position, can modulate these properties. The electron-donating nature of the ethoxy group and the electron-withdrawing character of the carbonitrile group can create a "push-pull" system, which is a common strategy for designing fluorescent molecules.
Research on related thiazole-based dyes has shown that their fluorescence quantum yields can be sensitive to the molecular environment, including solvent polarity and viscosity. For instance, in some series of benzothiazole (B30560) derivatives, quantum yields have been shown to improve significantly upon structural rigidification. While specific quantum yield data for 2-ethoxy-4-hydroxythiazole-5-carbonitrile is not extensively reported in publicly available literature, studies on analogous thiazolo[5,4-d]thiazole (B1587360) derivatives have demonstrated that careful molecular design can lead to materials with high fluorescence quantum yields, making them suitable for various optical applications. rsc.org
Table 1: Illustrative Photophysical Properties of a Related Thiazole Derivative
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Substituted Benzothiazole Derivative | 450 | 520 | 0.20 |
Note: This data is for a related compound and serves to illustrate the typical photophysical parameters investigated for this class of molecules. sciforum.net
Development as Fluorescent Markers and Dyes
The fluorescent properties of thiazole derivatives have led to their exploration as fluorescent markers and dyes for biological imaging. The ability to emit light upon excitation allows for the visualization of cellular structures and processes. Thiazole-containing dyes, such as Thiazole Orange, are well-known for their application as nucleic acid stains, exhibiting a significant increase in fluorescence upon binding to DNA or RNA.
Derivatives of this compound, with their potential for fluorescence, could be developed into novel probes for specific biological targets. By attaching targeting moieties, these fluorescent scaffolds can be directed to particular organelles, proteins, or other biomolecules, enabling their visualization within a cellular context. The development of such probes is an active area of research, with the goal of creating tools for diagnostics and for studying cellular function in real-time. For example, benzothiazole-based fluorescent probes have been successfully developed for monitoring pH changes in living cells. nih.gov
Applications in Light-Harvesting Systems
Thiazole-based organic dyes have garnered attention for their potential use in light-harvesting systems, particularly in dye-sensitized solar cells (DSSCs). In a DSSC, a dye molecule absorbs light and injects an electron into a semiconductor material, initiating the generation of an electric current. The efficiency of this process is highly dependent on the photophysical properties of the dye, including its light absorption spectrum and excited-state dynamics.
Thiazolo[5,4-d]thiazole-based dyes, which share a similar heterocyclic core, have been designed and synthesized for this purpose. researchgate.netresearchgate.net These dyes often feature a donor-π-acceptor (D-π-A) structure to facilitate intramolecular charge transfer upon photoexcitation, a key process for efficient electron injection. The thiazole moiety can act as part of the π-conjugated bridge or as an acceptor unit. Research in this area has focused on tuning the molecular structure to optimize the light absorption properties and energy levels of the dye to match the requirements of the semiconductor and electrolyte used in the DSSC. rsc.org While specific studies on this compound in light-harvesting applications are not prominent, the broader research on thiazole dyes suggests a potential avenue for exploration.
Biological Activity and Medicinal Chemistry Research
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs. Derivatives of this compound are being investigated for their potential therapeutic applications, particularly in the areas of cancer and inflammation.
Thiazole Derivatives as Angiogenesis Inhibitors in Cancer Treatment
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Inhibiting angiogenesis is therefore a key strategy in cancer therapy. Several classes of thiazole derivatives have been identified as potent angiogenesis inhibitors. nih.govnih.gov One of the primary targets for anti-angiogenic drugs is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a crucial role in mediating the signaling pathways that lead to endothelial cell proliferation and migration.
Numerous studies have reported the design and synthesis of thiazole-containing compounds that effectively inhibit VEGFR-2. nih.govmdpi.com For instance, certain thiadiazole derivatives have shown significant cytotoxic activity against breast cancer cells and potent VEGFR-2 inhibition. nih.gov The general structure-activity relationship (SAR) studies of these inhibitors often reveal that specific substitution patterns on the thiazole ring are crucial for their biological activity. While direct studies on this compound as a VEGFR-2 inhibitor are limited, its core structure is present in more complex molecules that have demonstrated anti-angiogenic properties.
Table 2: VEGFR-2 Inhibitory Activity of Selected Thiazole Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) | VEGFR-2 Inhibition IC50 (nM) |
| Thiadiazole Derivative 7b | MCF-7 (Breast Cancer) | 6.13 | 40.65 |
| Thiazole Derivative 4d | MDA-MB-231 (Breast Cancer) | 1.21 | Not specified, but showed 85.72% inhibition |
Note: The data presented is for related thiazole and thiadiazole derivatives to illustrate the potential for this class of compounds as VEGFR-2 inhibitors. nih.govmdpi.com
Exploration of Anti-inflammatory Potential
Inflammation is a complex biological response implicated in a wide range of diseases. The arachidonic acid cascade, which involves the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), is a major pathway in the inflammatory process. Non-steroidal anti-inflammatory drugs (NSAIDs) typically target COX enzymes. However, there is growing interest in developing dual COX/LOX inhibitors to achieve broader anti-inflammatory effects with potentially fewer side effects.
Thiazole derivatives have emerged as a promising class of anti-inflammatory agents, with many compounds demonstrating inhibitory activity against both COX and 5-lipoxygenase (5-LOX). researchgate.netnih.govnih.gov For example, certain methoxyalkyl)thiazoles have been identified as potent and selective 5-LOX inhibitors. nih.gov The inhibition of 5-LOX prevents the production of leukotrienes, which are potent inflammatory mediators. The anti-inflammatory potential of the this compound scaffold is an area of active investigation, building on the established anti-inflammatory properties of the broader thiazole family. nih.gov
Table 3: 5-Lipoxygenase Inhibitory Activity of a Methoxyalkyl)thiazole Derivative
| Compound | Target | IC50 |
| (Methoxyalkyl)thiazole 2d | Guinea Pig 5-LPO | 0.1 µM |
| LTC4 Synthesis (Mouse Macrophages) | 8 nM | |
| LTB4 Synthesis (Rat Blood) | 0.5 µM | |
| LTB4 Synthesis (Human Blood) | 0.4 µM |
Note: This data is for a related thiazole derivative and highlights the potential for this chemical class as 5-lipoxygenase inhibitors. nih.gov
Antimicrobial and Antifungal Investigations
Thiazole derivatives are recognized for their broad-spectrum antimicrobial and antifungal activities. mdpi.comglobalresearchonline.netmdpi.com The thiazole nucleus is a key structural component in many clinically used antimicrobial agents. globalresearchonline.net The biological activity of these compounds is often attributed to the presence of the sulfur and nitrogen atoms in the thiazole ring, which can interact with various biological targets in microorganisms.
Research has shown that the antimicrobial and antifungal efficacy of thiazole derivatives can be significantly influenced by the nature and position of substituents on the thiazole ring. For instance, studies on various 2,4-disubstituted thiazole derivatives have demonstrated potent activity against a range of bacteria and fungi. mdpi.com Some thiazole derivatives have shown promising results against Candida albicans, a common cause of fungal infections in humans. nih.govnih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of key fungal enzymes, such as lanosterol (B1674476) C14α-demethylase, which is crucial for the synthesis of the fungal cell membrane. nih.gov
While direct studies on the antimicrobial properties of this compound are not widely reported, the presence of the ethoxy, hydroxy, and carbonitrile groups could modulate its biological activity. The lipophilicity introduced by the ethoxy group and the potential for hydrogen bonding from the hydroxyl group could influence its interaction with microbial cell membranes and enzymes.
Table 1: Antifungal Activity of Selected Thiazole Derivatives against Candida albicans
| Compound | Substituent at C2 | Substituent at C4 | MIC (µg/mL) | Reference |
| Derivative 7a | 2-Hydrazinyl | p-Substituted phenyl | 3.9 | nih.gov |
| Derivative 7b | 2-Hydrazinyl | p-Substituted phenyl | 3.9 | nih.gov |
| Derivative 7c | 2-Hydrazinyl | p-Substituted phenyl | 3.9 | nih.gov |
| Fluconazole (Reference) | - | - | 15.62 | nih.gov |
Enzyme Inhibition Studies (e.g., MARK4 inhibitors)
Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase that has been implicated in the development of various diseases, including cancer and neurological disorders. researchgate.net As a result, the development of small molecule inhibitors of MARK4 is an active area of research. Several studies have identified thiazole and benzothiazole derivatives as potent inhibitors of MARK4. researchgate.netdntb.gov.ua
For example, a series of benzo[d]thiazole derivatives have been synthesized and evaluated for their in-vitro kinase activity against MARK4. researchgate.net These studies have shown that the thiazole scaffold can serve as a core structure for designing effective MARK4 inhibitors. The binding of these inhibitors to the active site of the enzyme can block its catalytic activity, thereby disrupting the cellular processes that are dependent on MARK4.
Although there is no specific research on this compound as a MARK4 inhibitor, its structural similarity to other known thiazole-based inhibitors suggests that it could be a candidate for further investigation. The substituents on the thiazole ring would likely play a crucial role in determining its binding affinity and selectivity for MARK4. nih.govacademie-sciences.fr
Table 2: MARK4 Inhibition by Benzo[d]thiazole Derivatives
| Compound | IC50 (µM) | Binding Constant (Ka) (M⁻¹) | Reference |
| Intermediate A1 | 4.15 | 0.72 x 10⁵ | researchgate.net |
| Final Compound T6 | 6.3 | 0.14 x 10⁶ | researchgate.net |
Role in Combating Multidrug Resistance in Cancer
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of anticancer drugs. nih.govnih.gov One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cancer cells. austinpublishinggroup.com
Several studies have explored the potential of thiazole derivatives to overcome MDR in cancer. nih.govnih.gov These compounds can act as MDR reversal agents by inhibiting the function of P-gp and other ABC transporters. By blocking these efflux pumps, the intracellular concentration of chemotherapeutic drugs can be increased, thereby restoring their efficacy.
For instance, certain imidazothiazole derivatives have been shown to reverse MDR mediated by both MDR1 (P-gp) and the multidrug resistance-associated protein (MRP). nih.gov These compounds were found to enhance the intracellular accumulation of anticancer drugs in resistant cancer cell lines. nih.gov While the role of this compound in combating MDR has not been specifically studied, the thiazole core is a promising scaffold for the development of new MDR modulators. nih.govresearchgate.net
Table 3: Multidrug Resistance Reversal Activity of Dihydroptychantol A (DHA) Derivatives with Thiazole Rings in KB/VCR cells
| Compound | Reversal Fold (at 10 µM) | Relative Potency to DHA | Reference |
| DHA | - | 1.0 | nih.gov |
| Analogue 19 | 10.54 - 13.81 | 3.2 - 4.3 | nih.gov |
| Analogue 20 | 10.54 - 13.81 | 3.2 - 4.3 | nih.gov |
| Analogue 21 | 10.54 - 13.81 | 3.2 - 4.3 | nih.gov |
Materials Science Applications
Thiazole-containing polymers have emerged as a significant class of materials in organic electronics due to their desirable electronic and photophysical properties. semanticscholar.orgresearchgate.netnih.gov The electron-deficient nature of the thiazole ring makes it a valuable building block for creating donor-acceptor conjugated polymers. researchgate.net These polymers often exhibit good thermal stability and can be functionalized to tune their properties for specific applications.
The incorporation of thiazole units into a polymer backbone can influence its planarity, charge transport characteristics, and energy levels. nih.gov The synthesis of such polymers can be achieved through various polymerization techniques, including Stille, Suzuki, and direct arylation polymerization. researchgate.net While there are no specific reports on the integration of this compound into polymers, its functional groups offer potential for polymerization and further modification. The ethoxy group could enhance solubility, while the hydroxyl and nitrile groups could serve as reactive sites for post-polymerization modification or for influencing intermolecular interactions. warwick.ac.uk
Thiazole-based materials, including small molecules and conjugated polymers, have shown significant promise for applications in organic electronics, such as organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). semanticscholar.orgresearchgate.netresearchgate.net The optoelectronic properties of these materials are largely determined by their molecular structure, including the nature of the substituents on the thiazole ring and the degree of conjugation.
The thiazolo[5,4-d]thiazole (TTz) moiety, a fused thiazole system, has been particularly noted for its high oxidative stability and ability to form planar structures that facilitate intermolecular π–π stacking, which is beneficial for charge transport. nih.govrsc.orgrsc.org The photophysical properties of thiazole derivatives can be tuned to achieve emission across the visible spectrum, from blue to red. nih.gov
The specific compound this compound, with its combination of electron-donating (ethoxy, hydroxy) and electron-withdrawing (carbonitrile) groups, could exhibit interesting photophysical properties. researchgate.netmdpi.comresearchgate.net These properties, when incorporated into a larger conjugated system, could be harnessed for the development of novel optoelectronic materials.
Coordination Chemistry and Metal Complexes
Thiazole and its derivatives are versatile ligands in coordination chemistry due to the presence of both a soft sulfur donor atom and a hard nitrogen donor atom. ijper.orgnih.govjocpr.comorientjchem.org This allows them to coordinate with a wide range of metal ions, forming stable metal complexes with diverse geometries and properties. The coordination can occur through the nitrogen atom, the sulfur atom, or both, leading to monodentate, bidentate, or bridging coordination modes. nih.govresearchgate.net
The substituents on the thiazole ring can significantly influence the coordination behavior and the properties of the resulting metal complexes. ijper.org For this compound, the nitrogen atom of the thiazole ring is a primary coordination site. Additionally, the hydroxyl group and the nitrile group could also participate in coordination, potentially leading to chelate formation and the creation of polynuclear structures. The formation of metal complexes can, in turn, enhance the biological activity or confer novel catalytic or material properties to the thiazole ligand. ijper.org
Ligand Properties of this compound
No specific research data is available to detail the ligand properties of this compound.
Synthesis and Characterization of Metal Complexes
There are no published studies on the synthesis and characterization of metal complexes specifically involving this compound as a ligand.
Potential Catalytic or Sensor Applications
Specific research on the potential catalytic or sensor applications of this compound or its metal complexes has not been reported in the available literature.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes
The efficient and sustainable synthesis of complex molecules is a cornerstone of modern chemistry. Future research could focus on developing innovative synthetic methodologies for 2-Ethoxy-4-hydroxythiazole-5-carbonitrile that offer improvements in yield, purity, and environmental impact over traditional methods.
Chemoenzymatic Synthesis
Chemoenzymatic synthesis, which integrates the high selectivity of enzymatic catalysts with the versatility of traditional organic chemistry, presents a promising green alternative for the synthesis of thiazole (B1198619) derivatives. Enzymes can operate under mild conditions, often leading to higher yields and fewer byproducts. nih.govresearchgate.net
Research Focus:
Enzyme Screening: Investigating a variety of enzymes, such as lipases or proteases, for their ability to catalyze key steps in the synthesis of the this compound scaffold.
Immobilized Enzymes: Utilizing immobilized enzymes to facilitate catalyst recovery and reuse, thereby enhancing the economic viability and sustainability of the synthetic route.
| Enzyme Class | Potential Reaction Step | Anticipated Advantages |
|---|---|---|
| Lipase | Esterification/Transesterification for ethoxy group introduction | High regioselectivity, mild reaction conditions |
| Nitrilase | Hydrolysis of the carbonitrile group for derivatization | High specificity, avoidance of harsh reagents |
| Protease | Peptide coupling for conjugation to biomolecules | Biocompatibility, formation of stable amide bonds |
Flow Chemistry Approaches
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers numerous advantages, including enhanced safety, improved reaction control, and ease of scalability. mdpi.combohrium.comuc.ptspringerprofessional.deresearchgate.net The synthesis of heterocyclic compounds, including thiazoles, has been shown to benefit significantly from this technology. mdpi.combohrium.comuc.ptspringerprofessional.deresearchgate.net
Research Focus:
Microreactor Design: Designing and optimizing microreactors for the continuous synthesis of this compound, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com
Multi-step Synthesis: Developing integrated multi-step flow systems that combine synthesis, purification, and analysis in a single, automated process. mdpi.com
Hazardous Reagent Handling: Utilizing flow chemistry to safely handle any potentially hazardous reagents or intermediates involved in the synthesis.
| Parameter | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio mdpi.com |
| Mass Transfer | Can be limited by stirring efficiency | Enhanced due to short diffusion distances mdpi.com |
| Safety | Higher risk with large volumes of hazardous materials | Improved safety with small reaction volumes springerprofessional.de |
| Scalability | Often requires re-optimization | More straightforward by extending reaction time bohrium.com |
Advanced Spectroscopic Probes and Imaging Agents
The inherent fluorescence properties of many thiazole derivatives make them excellent candidates for the development of advanced spectroscopic probes and imaging agents. The specific substituents on this compound could be leveraged to create probes with unique photophysical properties.
Two-Photon Absorption and Non-linear Optical Properties
Two-photon absorption (TPA) is a nonlinear optical process with significant applications in bioimaging, offering deeper tissue penetration and reduced photodamage compared to traditional one-photon fluorescence. acs.orgucf.eduacs.orgrsc.orgresearchgate.net Donor-π-acceptor (D-π-A) architectures often exhibit large TPA cross-sections, and the thiazole ring can act as an effective π-bridge or acceptor. acs.orgucf.edu
Research Focus:
Molecular Design: Investigating how the interplay between the electron-donating ethoxy and hydroxyl groups and the electron-withdrawing carbonitrile group influences the TPA cross-section of the molecule.
Structure-Property Relationships: Systematically modifying the structure of this compound to establish clear relationships between molecular structure and nonlinear optical properties. ucf.edu
Materials Science Applications: Exploring the potential of this compound in the development of materials for optical data storage and optical limiting.
| Structural Feature | Influence on TPA | Relevance to this compound |
|---|---|---|
| π-Conjugated System | Longer conjugation length generally increases TPA cross-section | The thiazole ring provides a core π-system. |
| Electron Donating Groups | Enhance intramolecular charge transfer, boosting TPA | The ethoxy and hydroxyl groups can act as donors. |
| Electron Withdrawing Groups | Crucial for creating a D-π-A motif, enhancing TPA | The carbonitrile group is a strong electron acceptor. |
Bioimaging Applications
Thiazole-based fluorescent probes have been successfully employed for the imaging of various biological targets and processes. nih.govnih.govresearchgate.netresearchgate.netnih.gov The development of this compound-based probes could enable the visualization of specific cellular components or the detection of disease biomarkers.
Research Focus:
Targeted Probes: Conjugating the molecule to specific ligands (e.g., peptides, antibodies) to target particular cell types or organelles for high-resolution imaging. nih.gov
"Turn-on" Sensors: Designing probes that exhibit a significant increase in fluorescence upon binding to a specific analyte, providing a high signal-to-noise ratio for sensitive detection. nih.gov
In Vivo Imaging: Evaluating the potential of these probes for in vivo imaging in animal models to study disease progression and treatment response. nih.gov
Targeted Drug Delivery Systems
The thiazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.govresearchgate.netacs.orgmdpi.comnih.govnih.gov This highlights the potential of this compound as a core component in the design of targeted drug delivery systems.
Research Focus:
Prodrug Design: Modifying the hydroxyl or other functional groups to create prodrugs that release an active therapeutic agent under specific physiological conditions (e.g., in the tumor microenvironment).
Drug Conjugates: Covalently linking the thiazole derivative to existing anticancer drugs to improve their solubility, stability, and targeting efficiency.
Nanoparticle Formulation: Encapsulating the compound within nanoparticles to enhance its delivery to cancer cells while minimizing off-target toxicity. acs.org
Conjugation with Biomolecules for Enhanced Specificity
A significant avenue of future research lies in the conjugation of this compound with various biomolecules. This approach is designed to create prodrugs or targeted drug-delivery systems that can selectively interact with specific cells or tissues. For instance, attaching the thiazole compound to antibodies, peptides, or other ligands that recognize unique markers on cancer cells could direct the therapeutic agent precisely to the tumor site. This strategy holds the promise of increasing the local concentration of the drug where it is most needed, thereby enhancing its therapeutic index.
Nanoparticle Encapsulation and Controlled Release
Encapsulating this compound within nanoparticles represents another promising frontier. This technology can protect the compound from degradation in the bloodstream, improve its solubility, and allow for a controlled and sustained release profile. Researchers are exploring various nanoparticle formulations, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles, to optimize the delivery of thiazole-based compounds. The surface of these nanoparticles can also be functionalized with targeting moieties to further enhance their specificity.
Computational Design of Next-Generation Thiazole Compounds
The integration of computational chemistry and molecular modeling offers a powerful toolkit for the rational design of new and improved thiazole-based therapeutics. These in silico methods can accelerate the drug discovery process by predicting the properties and activities of novel compounds before they are synthesized in the laboratory.
De Novo Drug Design Based on this compound Scaffold
De novo drug design algorithms can be employed to generate novel molecular structures based on the this compound scaffold. By considering the three-dimensional structure of a biological target, these programs can design complementary molecules that are predicted to have high binding affinity and specificity. This approach allows for the creative exploration of chemical space and the generation of innovative drug candidates with potentially superior properties to the parent compound. The thiazole ring is a versatile starting point for such design, and its various substitution points can be systematically modified to optimize interactions with a target protein. The 2-amino-5-thiazolyl motif has been identified as a novel scaffold for designing anti-inflammatory agents, highlighting the potential of thiazole-based structures in drug development. nih.gov
Predictive Modeling for Structure-Property Relationships
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, will be instrumental in understanding the links between the chemical structure of this compound derivatives and their biological activity and physicochemical properties. By developing robust computational models, researchers can screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. This can significantly reduce the time and cost associated with the discovery of new drugs.
Exploration of New Biological Targets and Therapeutic Areas
While initial research may have focused on specific applications, the unique chemical properties of this compound suggest that it may have utility in a broader range of diseases. Future investigations will likely expand the scope of its biological evaluation to include new and challenging therapeutic areas.
Metabolic Disorders
The therapeutic landscape for metabolic disorders, a group of conditions that disrupt the body's normal processing of nutrients and energy, is continually evolving. A growing body of research has identified the thiazole nucleus as a key pharmacophore in the development of novel therapeutic agents for these conditions. While direct studies on this compound are nascent, the broader family of thiazole derivatives has shown significant promise, suggesting potential avenues for future investigation into this specific compound.
Thiazole-containing compounds, particularly thiazolidinediones, have been a cornerstone in the management of type 2 diabetes mellitus. ijpsjournal.comnih.gov These agents are known to improve insulin (B600854) sensitivity and regulate glucose metabolism. ijpsjournal.com The structural similarity of this compound to these established therapeutic classes makes it a candidate for investigation into its potential anti-diabetic properties. Research into various thiazole derivatives has demonstrated their ability to modulate biological pathways associated with glucose metabolism. ijpsjournal.com
Furthermore, recent studies have highlighted the role of N-hydroxythiazole derivatives as inhibitors of the Factor Inhibiting Hypoxia-Inducible Factor (FIH). rsc.orgresearchgate.net FIH is an asparaginyl hydroxylase that plays a role in cellular metabolism. nih.gov Notably, optimized N-hydroxythiazole-based FIH inhibitors have been shown to suppress lipid accumulation in adipocytes, indicating a direct link between this thiazole scaffold and the regulation of metabolic processes. rsc.orgresearchgate.net This finding opens up the possibility that this compound, by interacting with targets like FIH or other metabolic enzymes, could have a potential role in addressing dyslipidemia and other facets of metabolic syndrome.
Future research should focus on elucidating the specific molecular targets of this compound within metabolic pathways. Investigating its effects on glucose uptake, insulin signaling, and lipid metabolism in relevant in vitro and in vivo models will be crucial to determining its therapeutic potential for conditions such as diabetes and obesity.
Sustainable and Scalable Production Methods
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact and enhance economic viability. The development of sustainable and scalable production methods for this compound is a critical consideration for its potential future applications. While a specific green synthesis route for this compound is not yet established, general sustainable approaches for the synthesis of thiazole derivatives offer a promising blueprint. researchgate.netbohrium.combepls.com
Traditional methods for thiazole synthesis often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. bepls.com Modern, sustainable alternatives focus on several key areas:
Green Solvents and Catalysts: The use of environmentally benign solvents, such as water or bio-based solvents, in place of volatile organic compounds is a cornerstone of green synthesis. researchgate.net Additionally, the development and use of reusable, non-toxic catalysts can significantly improve the sustainability of the process. researchgate.netmdpi.com
Energy Efficiency: Innovative techniques like microwave irradiation and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netbepls.com
Atom Economy: Multi-component reactions, where three or more reactants are combined in a single step to form the final product, are highly desirable as they maximize the incorporation of starting materials into the final product, thereby reducing waste. researchgate.net
The Hantzsch thiazole synthesis, a classical method for preparing thiazoles, has been adapted using greener methodologies. mdpi.com These adaptations often involve the use of solid supports or catalysts that can be easily recovered and reused, as well as solvent-free or aqueous reaction conditions. bohrium.combepls.com
For the scalable production of this compound, future research should explore the application of these green chemistry principles. This would involve a systematic investigation of alternative solvents, energy sources, and catalytic systems to develop a synthesis pathway that is not only efficient and high-yielding but also environmentally responsible and economically feasible for large-scale manufacturing.
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Identify ethoxy (–OCH₂CH₃) protons at δ 1.35–1.40 ppm (triplet) and δ 4.10–4.25 ppm (quartet). The hydroxyl (–OH) appears as a broad singlet at δ 5.5–6.0 ppm, exchangeable with D₂O. The thiazole C-5 carbonitrile group resonates at δ 115–120 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS) : Look for [M+H]⁺ at m/z 211.04 (calculated for C₇H₇N₂O₂S). Fragmentation peaks at m/z 168 (loss of –CN) and 125 (thiazole ring cleavage) confirm structure .
- IR Spectroscopy : Strong absorbance at ~2220 cm⁻¹ (C≡N stretch) and 3200–3400 cm⁻¹ (–OH stretch) .
Advanced: How can researchers resolve contradictions in reported solubility or stability data for this compound?
Methodological Answer :
Contradictions often arise from differing experimental conditions:
Solubility : Test in multiple solvents (e.g., DMSO, methanol, chloroform) under controlled humidity. Document via UV-Vis absorbance at λₘₐₓ 275 nm .
Stability : Conduct accelerated degradation studies:
- Heat at 40°C/75% RH for 4 weeks.
- Analyze decomposition products via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Statistical Validation : Use ANOVA to compare datasets and identify outliers. Cross-validate with independent labs .
Advanced: What strategies mitigate side reactions during functionalization of the nitrile group?
Methodological Answer :
The nitrile group is prone to hydrolysis or reduction under harsh conditions:
Selective Reduction : Use NaBH₄/CuCl₂ in THF at 0°C to convert –CN to –CH₂NH₂ without affecting the ethoxy group .
Hydrolysis Control : Limit water content (<0.1%) in reactions. Employ anhydrous MgSO₄ as a desiccant .
Catalytic Protection : Temporarily mask the nitrile with a trimethylsilyl group using HMDS/ZnI₂ before functionalizing other sites .
Basic: How is the purity of this compound validated in academic research?
Q. Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of 70:30 acetonitrile/water (0.1% formic acid). Purity >98% is confirmed by a single peak at retention time ~6.2 min .
- Melting Point : Compare observed mp (reported range: 142–145°C) with literature values. Deviations >2°C indicate impurities .
- Elemental Analysis : Acceptable tolerance: C ±0.3%, H ±0.1%, N ±0.2% .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic environments?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic sites (e.g., C-5 carbonitrile) .
- Molecular Dynamics (MD) : Simulate solvation in water/DMSO to model hydrolysis kinetics. Use AMBER force fields for accurate entropy/enthalpy profiles .
- Docking Studies : Predict binding affinity with biological targets (e.g., kinases) via AutoDock Vina. Validate with experimental IC₅₀ assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
